molecular formula C9H9F3IN B13969902 1,1,1-trifluoro-N-(2-iodobenzyl)-N-methylmethanamine

1,1,1-trifluoro-N-(2-iodobenzyl)-N-methylmethanamine

Cat. No.: B13969902
M. Wt: 315.07 g/mol
InChI Key: IVDKHWGWFSGPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-trifluoro-N-(2-iodobenzyl)-N-methylmethanamine is an organic compound that features both trifluoromethyl and iodinated benzyl groups. These functional groups are known for their unique chemical properties, making the compound valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-N-(2-iodobenzyl)-N-methylmethanamine typically involves the introduction of the trifluoromethyl group and the iodinated benzyl group into the methanamine structure. Common synthetic routes include:

Industrial Production Methods

Industrial production methods often involve large-scale reactions in controlled environments to ensure high yield and purity. Techniques such as catalytic hydrogenolysis and vapor-phase reactions are employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1,1,1-trifluoro-N-(2-iodobenzyl)-N-methylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated benzyl alcohols, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

1,1,1-trifluoro-N-(2-iodobenzyl)-N-methylmethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-N-(2-iodobenzyl)-N-methylmethanamine involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodinated benzyl group can participate in halogen bonding, influencing the compound’s binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-trifluoro-N-(2-iodobenzyl)-N-methylmethanamine is unique due to the presence of both trifluoromethyl and iodinated benzyl groups, which impart distinct chemical properties.

Properties

Molecular Formula

C9H9F3IN

Molecular Weight

315.07 g/mol

IUPAC Name

1,1,1-trifluoro-N-[(2-iodophenyl)methyl]-N-methylmethanamine

InChI

InChI=1S/C9H9F3IN/c1-14(9(10,11)12)6-7-4-2-3-5-8(7)13/h2-5H,6H2,1H3

InChI Key

IVDKHWGWFSGPGV-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1I)C(F)(F)F

Origin of Product

United States

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